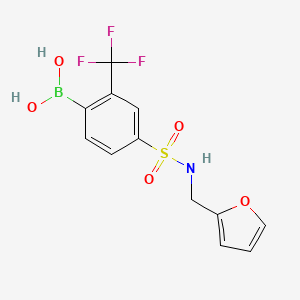

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

Description

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative featuring a sulfamoyl group substituted with a furan-2-ylmethyl moiety and a trifluoromethyl group at the ortho position of the phenyl ring. Its structural uniqueness lies in the furan-2-ylmethyl substituent, which may enhance π-π interactions in biological systems compared to alkyl or aryl substituents. However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .

Properties

IUPAC Name |

[4-(furan-2-ylmethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BF3NO5S/c14-12(15,16)10-6-9(3-4-11(10)13(18)19)23(20,21)17-7-8-2-1-5-22-8/h1-6,17-19H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIXOJJWCXCTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BF3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Functional Group Analysis and Reaction Mechanisms

The compound combines three key functional groups: a boronic acid moiety, a trifluoromethyl (CF₃) group, and a sulfamoyl (SO₂NH) group attached to a furan ring . These structural features suggest diverse reactivity profiles:

-

Boronic Acid (B(OH)₂) :

-

Suzuki-Miyaura Coupling : Boronic acids typically react with aryl halides in cross-coupling reactions catalyzed by palladium . The trifluoromethyl group may enhance stability and electronic effects, influencing reaction efficiency.

-

Catalytic Applications : Analogous boronic acids (e.g., 2,4-bis(trifluoromethyl)phenylboronic acid) act as catalysts in amidation reactions by forming mixed anhydrides . The ortho substituent (CF₃) might similarly modulate reactivity by steric effects.

-

-

Trifluoromethyl (CF₃) :

-

Electron-Withdrawing Effects : The CF₃ group increases the electron-deficient nature of the aromatic ring, potentially accelerating electrophilic substitution or stabilizing intermediates in reactions like nucleophilic aromatic substitution.

-

-

Sulfamoyl (SO₂NH) and Furan Substituents :

-

Amidation/Nucleophilic Reactions : The sulfamoyl group could participate in amide bond formation or act as a leaving group under basic conditions. The furan ring may engage in Diels-Alder reactions or undergo electrophilic substitution.

-

Comparative Analysis with Related Compounds

Potential Reaction Pathways

A. Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Likely occurs at the boronic acid moiety, forming C-C bonds with aryl halides. The CF₃ group may enhance reaction rates by stabilizing intermediates .

B. Amidation/Catalytic Roles

-

Analogous to 2,4-bis(trifluoromethyl)phenylboronic acid , the compound could catalyze amidation reactions by forming mixed anhydrides with carboxylic acids. The sulfamoyl group might participate in subsequent nucleophilic attacks.

C. Substitution Reactions

-

The furan ring may undergo electrophilic substitution (e.g., bromination, nitration) or participate in cycloaddition reactions. The sulfamoyl group could act as a directing group.

Structural Influences on Reactivity

-

Steric Effects : The trifluoromethyl group at the ortho position may hinder coordination to catalysts (e.g., palladium in Suzuki coupling), favoring site-selective reactions .

-

Electronic Effects : The CF₃ and SO₂NH groups enhance electron deficiency, potentially accelerating electrophilic reactions while stabilizing intermediates.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that boronic acids, including 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid, have potential as anticancer agents. They can inhibit proteasomes, which play a critical role in cancer cell survival. The incorporation of the furan moiety may enhance the selectivity and efficacy of the compound against specific tumor types .

2. Diabetes Management

Phenylboronic acids are known to interact with glucose, making them useful for developing glucose-responsive drug delivery systems. The unique structure of this compound could allow it to function as a glucose sensor or in insulin delivery systems, providing a controlled release mechanism based on blood sugar levels .

3. Antibacterial Properties

The sulfonamide group present in the compound suggests potential antibacterial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties .

Material Science Applications

1. Polymer Chemistry

The incorporation of boronic acids into polymer matrices can enhance material properties such as mechanical strength and thermal stability. This compound can be utilized to create smart materials that respond to environmental stimuli, such as pH or temperature changes .

2. Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for creating drug delivery systems that can release therapeutic agents in response to specific biological conditions .

Biochemical Applications

1. Enzyme Inhibition

Due to its structural characteristics, this compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. This application is particularly relevant in the design of drugs targeting metabolic disorders or diseases caused by enzyme dysregulation .

2. Diagnostic Tools

The ability of phenylboronic acids to bind sugars can be exploited in diagnostic applications, such as glucose monitoring devices for diabetes management. The development of sensors using this compound could lead to more accurate and responsive monitoring technologies .

Case Studies

Mechanism of Action

The mechanism of action of 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which is beneficial in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

- Furan-2-ylmethyl vs.

- Trifluoromethyl Group : Present in all analogs, this electron-withdrawing group enhances metabolic stability and influences electronic properties of the boronic acid moiety .

- Sulfamoyl Linker : Critical for interactions with enzymes (e.g., sulfamoyl inhibitors of thioredoxin reductase in antifungal compounds like LMM5 and LMM11) .

Physicochemical Properties

- Solubility : The 3-methoxypropyl analog (341.11 g/mol) likely has improved aqueous solubility due to its ether moiety, whereas the furan-containing compound may exhibit moderate solubility .

- Stability : Trifluoromethyl and boronic acid groups confer stability against oxidative degradation, but the furan ring may introduce susceptibility to electrophilic attack .

Biological Activity

The compound 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and mechanisms of action, drawing from diverse research findings and case studies.

Molecular Formula

- Molecular Formula : C19H15F3N2O4S

- Molecular Weight : 424.4 g/mol

Structural Characteristics

The compound features a trifluoromethyl group , a furan moiety , and a sulfamoyl group , which contribute to its unique reactivity and biological properties.

Research indicates that boronic acids, including this compound, can interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Studies have shown that related compounds exhibit significant anticancer properties. For instance, derivatives of phenylboronic acids have been reported to inhibit the growth of cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .

Antimicrobial Properties

The sulfamoyl group in this compound is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes such as proteases and kinases. The boronic acid functionality is known to form reversible covalent bonds with the active site serine or cysteine residues in these enzymes, leading to inhibition .

Study 1: Synthesis and Characterization

In a study focused on sulfamoyl amide derivatives, researchers synthesized various derivatives including those similar to the target compound. They characterized these compounds through NMR and mass spectrometry, confirming their structures. Biological assays revealed that some derivatives exhibited promising anticancer activity against specific cell lines .

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibitory effects, supporting the hypothesis that modifications in the structure could enhance biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H15F3N2O4S |

| Molecular Weight | 424.4 g/mol |

| Anticancer Activity | Yes (in vitro studies) |

| Antimicrobial Activity | Yes (various strains) |

| Enzyme Inhibition | Proteases, Kinases |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid?

Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Sulfonylation of an aryl amine using a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate.

- Step 2: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination, depending on the reactivity of the intermediate .

- Step 3: Incorporation of the trifluoromethyl group through electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents).

- Step 4: Boronic acid installation via Miyaura borylation, employing bis(pinacolato)diboron and a palladium catalyst .

Key considerations include inert atmosphere handling for boronic acid stability and purification via column chromatography or recrystallization.

Basic: How is this compound characterized structurally and analytically?

Answer:

- 1H/13C NMR: The furan ring protons appear as distinct doublets (δ ~6.3–7.4 ppm), while the sulfamoyl group’s NH proton may show broad resonance (δ ~5–6 ppm). The trifluoromethyl group (CF₃) is identified via a singlet at δ ~110–120 ppm in 13C NMR .

- HPLC-MS: Used to confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by area under the curve). Retention times vary with mobile phase composition (e.g., acetonitrile/water gradients) .

- Elemental Analysis: Validates C, H, N, S, and B content, with deviations <0.4% indicating high purity .

Basic: What stability and storage conditions are critical for this compound?

Answer:

- Stability: Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Store at 0–6°C in a desiccator to minimize hydrolysis .

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but may precipitate in water. Avoid prolonged exposure to light or moisture .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Answer:

- Catalyst: Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl partners.

- Base: Cs₂CO₃ or K₃PO₄ enhances coupling efficiency with halogenated substrates.

- Solvent: Toluene/ethanol (4:1) or THF/water mixtures improve reaction rates .

- Monitoring: Track reaction progress via TLC or in-situ IR to avoid over-reaction.

Contradictory yields may arise from competing protodeboronation; adding molecular sieves mitigates this .

Advanced: How to resolve discrepancies in observed vs. theoretical NMR data?

Answer:

- Tautomerism: The boronic acid group may form anhydrides or trimers, shifting NMR peaks. Analyze in deuterated DMSO to suppress aggregation .

- Impurities: Residual solvents (e.g., DMF) can obscure signals. Purify via preparative HPLC or reprecipitation .

- Dynamic Effects: Variable temperature NMR (e.g., 25°C to 60°C) resolves overlapping signals caused by slow conformational exchange .

Advanced: What strategies improve solubility for in vitro biological assays?

Answer:

- Co-solvents: Use 10% DMSO or cyclodextrin-based formulations.

- Prodrug Design: Replace the boronic acid with a pinacol ester, which hydrolyzes in physiological conditions .

- Structural Analogs: Introduce hydrophilic groups (e.g., methoxy or hydroxyl substituents) while retaining activity, as seen in related sulfonamide derivatives .

Advanced: How to evaluate its potential as a TRPM8 ion channel modulator?

Answer:

- Binding Assays: Use fluorescent calcium indicators (e.g., Fluo-4 AM) in TRPM8-expressing HEK293 cells. Measure dose-dependent inhibition of menthol-induced Ca²⁺ influx .

- Selectivity: Compare activity against related channels (TRPV1, TRPA1) to confirm specificity.

- Molecular Docking: Model interactions between the sulfamoyl group and TRPM8’s transmembrane domain using AutoDock Vina .

Advanced: How to address low yields in sulfamoyl group installation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.